tert-butyl N-(3-methylbutan-2-yl)carbamate
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Overview
Description
tert-butyl N-(3-methylbutan-2-yl)carbamate: is a carbamate derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group and a carbamate functional group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-methylbutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding oxidized products such as alcohols or ketones.
Reduction: Corresponding reduced products such as amines.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-(3-methylbutan-2-yl)carbamate is used as a protecting group in organic synthesis. It helps in protecting amine groups during chemical reactions, allowing for selective reactions to occur .
Biology: In biological research, this compound is used in the synthesis of various bioactive molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Medicine: It is used in the synthesis of drug candidates with potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methylbutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include the modulation of enzyme activity and the regulation of cellular processes .
Comparison with Similar Compounds
- tert-butyl N-(3-amino-2-methylbutan-2-yl)carbamate
- tert-butyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate
- tert-butyl 2-methylbut-3-yn-2-yl carbonate
- tert-butyl (2-aminoethyl)carbamate
Uniqueness: tert-butyl N-(3-methylbutan-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Biological Activity
Tert-butyl N-(3-methylbutan-2-yl)carbamate, often referred to as (S)-tert-butyl 3-hydroxy-3-methylbutan-2-ylcarbamate, is a compound with significant biological activity, particularly in medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and potential.
Chemical Structure and Properties
The molecular formula of this compound is C10H21NO3. It features a carbamate functional group attached to a tert-butyl group and a hydroxymethylbutane moiety. The structure imparts notable stability and reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or modulation of their activity, which is crucial in various biochemical pathways. The presence of the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity towards specific targets.
Biological Activity Overview
- Medicinal Chemistry : This compound serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors. Its stability and reactivity make it essential in drug development.
- Enzyme Interaction : The carbamate group can interact with active sites on enzymes, potentially leading to enzyme inhibition or activation depending on the context.
- Protecting Group : It is often used as a protecting group for amines during organic synthesis, facilitating selective protection and deprotection of functional groups.
Case Study 1: Inhibition of Cancer Cell Growth
In a study examining various N-heterocyclic scaffolds, compounds similar to this compound demonstrated potent growth inhibition properties against tumorigenic cells while sparing non-tumorigenic cells. This selectivity suggests a mechanism where the compound selectively targets cancerous cells without affecting healthy tissue .
Case Study 2: Neuroprotective Effects
Research indicated that related compounds exhibit moderate protective effects against neurotoxic agents like amyloid beta (Aβ). In vitro studies showed that these compounds could reduce cell death in astrocytes induced by Aβ, highlighting their potential in neurodegenerative disease models . However, the in vivo efficacy was less pronounced, suggesting further investigation into bioavailability is necessary.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Tert-butyl (1-hydroxy-3-methylbutan-2-YL)carbamate | Significant activity as an enzyme modulator | Hydroxymethyl group enhances reactivity |
Tert-butyl (2-methylbut-3-en-2-yl)carbamate | Moderate enzyme inhibition | Different substitution pattern |
Tert-butyl (1-hydroxybut-3-yn-2-YL)carbamate | Limited application in drug design | Unique alkyne functionality |
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl N-(3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H21NO2/c1-7(2)8(3)11-9(12)13-10(4,5)6/h7-8H,1-6H3,(H,11,12) |
InChI Key |
AXYWAWQXZRZXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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